ZnAF1;ZnAF 1

Descripción general

Descripción

Membrane-impermeable, ethylenediaminofluoresceinyl compound used as a high-affinity Zn2+-specific fluorescent probe.

Aplicaciones Científicas De Investigación

Optoelectrónica UV

ZnAF1 también es un excelente material para la optoelectrónica UV, incluidos los diodos emisores de luz (LED), los diodos láser y los fotodetectores UV. Sus propiedades son críticas para el rendimiento y la eficiencia de estos dispositivos.

Cada una de estas aplicaciones demuestra la versatilidad y la importancia de ZnAF1 en la investigación científica y el desarrollo tecnológico. Las propiedades únicas del compuesto permiten su uso en una amplia gama de campos, contribuyendo a los avances tanto en productos cotidianos como en equipos especializados .

Mecanismo De Acción

Target of Action

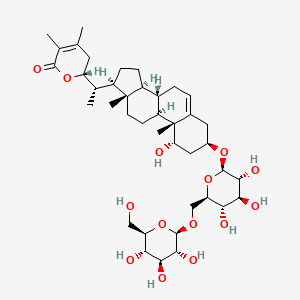

ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

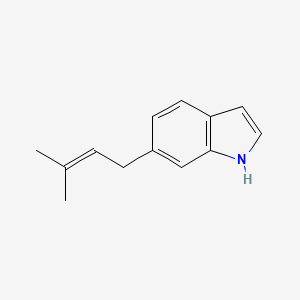

ZnAF-1 contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows ZnAF-1 to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .

Pharmacokinetics

It’s known that znaf-1 is soluble in dmso , which could impact its bioavailability.

Result of Action

The primary result of ZnAF-1’s action is the detection of Zn2+ ions. When ZnAF-1 binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .

Action Environment

It’s worth noting that znaf-1 should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

ZnAF-1 plays a crucial role in biochemical reactions by binding to zinc ions with a 1:1 stoichiometry . This interaction is highly specific, allowing ZnAF-1 to effectively detect and quantify zinc ions in complex biological environments. ZnAF-1 interacts with various biomolecules, including enzymes and proteins that require zinc as a cofactor. For instance, ZnAF-1 can bind to zinc-dependent enzymes, thereby facilitating the study of their activity and regulation .

Cellular Effects

ZnAF-1 influences various cellular processes by detecting and binding to zinc ions. Zinc is essential for numerous cellular functions, including gene expression, cellular metabolism, and cell signaling pathways . By binding to zinc ions, ZnAF-1 can help visualize and quantify zinc distribution within cells, providing insights into zinc’s role in cellular processes. ZnAF-1 has been shown to affect the fluorescence of cells, which can be used to monitor changes in zinc levels in real-time .

Molecular Mechanism

At the molecular level, ZnAF-1 exerts its effects by binding to zinc ions through its N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This binding interaction is highly specific and forms a stable complex with zinc ions. The fluorescence properties of ZnAF-1 change upon binding to zinc, allowing for the detection and quantification of zinc ions in biological samples . ZnAF-1 does not significantly interact with other metal ions, ensuring its selectivity for zinc .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZnAF-1 can change over time due to factors such as stability and degradation. ZnAF-1 is stable when stored at -20°C, away from moisture and light, for up to one month . Repeated freeze-thaw cycles can affect its stability and efficacy. Long-term studies have shown that ZnAF-1 can provide consistent results in detecting zinc ions over extended periods, although its fluorescence may diminish with prolonged exposure to light and air .

Dosage Effects in Animal Models

The effects of ZnAF-1 vary with different dosages in animal models. At optimal dosages, ZnAF-1 effectively detects and quantifies zinc ions without causing significant toxicity . At high doses, ZnAF-1 may exhibit adverse effects, including fluorescence quenching and potential toxicity to cells . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

ZnAF-1 is involved in metabolic pathways that require zinc as a cofactor. Zinc is essential for the function of many enzymes involved in DNA replication, repair, and gene expression . ZnAF-1 interacts with these enzymes by binding to zinc ions, thereby facilitating the study of zinc-dependent metabolic processes. The presence of ZnAF-1 can also affect metabolic flux and metabolite levels by altering zinc availability .

Transport and Distribution

Within cells and tissues, ZnAF-1 is transported and distributed based on its interaction with zinc ions. ZnAF-1 can bind to zinc transporters and binding proteins, influencing its localization and accumulation . The distribution of ZnAF-1 within cells can provide insights into zinc homeostasis and its role in cellular functions .

Subcellular Localization

ZnAF-1 is localized to specific subcellular compartments based on its interaction with zinc ions. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where zinc plays a critical role . The subcellular localization of ZnAF-1 can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLVCGHDLKAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437725 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321859-09-0 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;7-[4-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxylato-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B1243503.png)

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)

![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)